2,4-Dichloro-2-methylbutanenitrile
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
89215-42-9 |
|---|---|
Molecular Formula |
C5H7Cl2N |
Molecular Weight |
152.02 g/mol |
IUPAC Name |
2,4-dichloro-2-methylbutanenitrile |
InChI |
InChI=1S/C5H7Cl2N/c1-5(7,4-8)2-3-6/h2-3H2,1H3 |
InChI Key |
SRWYIUOOWAXFDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCl)(C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dichloro 2 Methylbutanenitrile
Established and Emerging Synthetic Routes for Nitriles
The synthesis of nitriles is a fundamental transformation in organic chemistry, with several well-established methods and emerging techniques. These approaches are crucial for the potential synthesis of 2,4-dichloro-2-methylbutanenitrile.
Nucleophilic Substitution Approaches for Nitrile Formation
One of the most common methods for preparing nitriles is through the nucleophilic substitution of alkyl halides with a cyanide salt, such as sodium or potassium cyanide. chemistrysteps.comthieme-connect.delibretexts.org This reaction, typically an S\textsubscript{N}2 process, involves the displacement of a halide ion by the cyanide ion. The efficiency of this reaction is high for primary and secondary alkyl halides. thieme-connect.de For tertiary alkyl halides, the reaction may proceed via an S\textsubscript{N}1 mechanism, although elimination reactions often become a competing pathway. chemistrysteps.com The choice of solvent is critical, with polar aprotic solvents like DMSO or DMF often being used to enhance the reaction rate. thieme-connect.de
The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. thieme-connect.de The formation of nitriles (R-CN) is favored over isonitriles (R-NC) when using alkali metal cyanides like NaCN or KCN. thieme-connect.de
Table 1: General Conditions for Nucleophilic Substitution to Form Nitriles
| Substrate | Reagent | Solvent | Conditions | Mechanism |
|---|---|---|---|---|
| Primary Alkyl Halide | NaCN or KCN | Ethanol, DMSO | Reflux | S\textsubscript{N}2 |
| Secondary Alkyl Halide | NaCN or KCN | Ethanol, DMSO | Reflux | S\textsubscript{N}2/S\textsubscript{N}1 |
| Tertiary Alkyl Halide | NaCN or KCN | Polar Protic Solvent | Heat | S\textsubscript{N}1 |
Cyanohydrin Formation and Subsequent Transformations
Another significant route to nitriles, particularly α-hydroxynitriles, is the formation of cyanohydrins from aldehydes or ketones. libretexts.orgchemguide.co.uk This reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon. jove.comchemistrysteps.com The reaction is typically catalyzed by a base, which generates the cyanide nucleophile from hydrogen cyanide (HCN) or a cyanide salt. jove.comlibretexts.org
The resulting cyanohydrins are versatile intermediates that can be converted to other functional groups. For instance, the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. chemistrysteps.comlibretexts.org The hydroxyl group can also undergo further reactions. libretexts.org
Table 2: Cyanohydrin Formation and Key Transformations
| Starting Material | Reagent | Product | Subsequent Transformation | Final Product |
|---|---|---|---|---|
| Aldehyde/Ketone | HCN, Base (e.g., KCN) | Cyanohydrin | Acid Hydrolysis | α-Hydroxy Acid |
| Aldehyde/Ketone | HCN, Base (e.g., KCN) | Cyanohydrin | Reduction (e.g., LiAlH\textsubscript{4}) | β-Amino Alcohol |
Targeted Synthesis of this compound Precursors
The synthesis of this compound requires the preparation of a suitable dichlorinated precursor containing the methylbutane framework.
Halogenation Strategies for Alkane Derivatives
The introduction of chlorine atoms onto an alkane backbone is typically achieved through free-radical halogenation. masterorganicchemistry.combyjus.com This process involves the reaction of an alkane with chlorine gas (Cl\textsubscript{2}) in the presence of UV light or heat. chemguide.netlibretexts.org However, free-radical chlorination is often unselective, leading to a mixture of mono-, di-, and polychlorinated products, as well as constitutional isomers. masterorganicchemistry.comlibretexts.org
For a branched alkane like isopentane (B150273) (2-methylbutane), chlorination can occur at primary, secondary, and tertiary carbon atoms, making it challenging to isolate a specific dichlorinated isomer in high yield. The reactivity of the C-H bonds towards radical abstraction follows the order: tertiary > secondary > primary.
Introduction of the Nitrile Functionality in Dichloro-Methylbutane Scaffolds
Once a suitable dichloro-methylbutane precursor is obtained, the nitrile group can be introduced via nucleophilic substitution. A plausible precursor for this compound would be a compound with a leaving group at the C2 position, such as 2,4-dichloro-2-methylbutane.
The introduction of the nitrile group at the tertiary C2 position would likely proceed through an S\textsubscript{N}1 mechanism. chemistrysteps.com This involves the formation of a tertiary carbocation, which then reacts with the cyanide ion. A significant challenge in this step is the potential for elimination reactions, which would lead to the formation of an alkene instead of the desired nitrile. thieme-connect.de The presence of a second chlorine atom on the molecule could also influence the reaction's outcome.
Stereoselective Synthesis of this compound
The this compound molecule contains a chiral center at the C2 position. Therefore, the synthesis of a single enantiomer would require a stereoselective approach.
While no specific stereoselective synthesis for this compound is documented in the provided search results, general principles of asymmetric synthesis could be applied. One potential strategy would involve the use of a chiral starting material. For instance, if a chiral precursor with a defined stereochemistry at the C2 position is used, the subsequent introduction of the nitrile group could proceed with retention or inversion of configuration, depending on the reaction mechanism.
Another approach could involve the use of a chiral catalyst to control the stereochemical outcome of the nitrile installation. Asymmetric cyanohydrin formation, for example, is a well-established method for creating chiral α-hydroxynitriles. However, the direct application to a dichlorinated substrate like a precursor to this compound would require significant methodological development. Recent advances in stereoselective synthesis have included electrochemical methods and the use of ketoreductase enzymes to achieve high diastereoselectivity in related systems. rsc.orgnih.gov
Asymmetric Synthetic Approaches for Chiral Nitriles
The catalytic enantioselective cyanation reaction is a powerful tool for the synthesis of α-chiral nitriles, which are valuable building blocks for numerous pharmaceuticals and natural products. acs.org The development of chiral catalysts has been instrumental in achieving high enantioselectivity in these transformations. acs.org
One prominent strategy involves the use of chiral catalysts to control the stereochemical outcome of the reaction. chiralpedia.com For instance, the reaction of racemic alcohols with chiral nitriles under Ritter reaction conditions can produce diastereoisomeric mixtures of non-racemic amides, which can then be hydrolyzed to yield enantiomerically enriched amines. rsc.orgrsc.org This approach, while not directly yielding the target nitrile, demonstrates the principle of using a chiral auxiliary to induce asymmetry.
A more direct approach involves the catalytic asymmetric synthesis of secondary nitriles through methods like stereoconvergent Negishi arylations and alkenylations of racemic α-bromonitriles. nih.gov These reactions utilize a chiral catalyst to convert a racemic starting material into a single enantiomer of the product with high enantiomeric excess. nih.gov While these examples focus on α-aryl or α-alkenyl nitriles, the underlying principles could potentially be adapted for the synthesis of this compound.
Diastereoselective and Enantioselective Strategies for this compound
The synthesis of molecules with multiple stereocenters, such as this compound, requires methods that can control both the absolute (enantioselectivity) and relative (diastereoselectivity) stereochemistry.
Diastereoselective synthesis can be achieved by employing substrates with existing chiral centers to influence the formation of new stereocenters. For example, the synthesis of substituted chromenopyrrolidinones from amino acid-derived nitriles demonstrates how a chiral pool starting material can direct the stereochemical outcome of subsequent reactions. thieme-connect.comresearchgate.net Similarly, the diastereoselective and enantiospecific synthesis of γ-substituted α,β-unsaturated nitriles has been accomplished using O-protected allylic cyanohydrins derived from α,β-unsaturated aldehydes. nih.gov The stereochemical outcome of these reactions is highly dependent on the catalyst and the geometry of the starting material. nih.gov
Enantioselective strategies often rely on the use of chiral catalysts. Copper-catalyzed radical relay pathways have been developed for the enantioselective conversion of benzylic C–H bonds to nitriles, achieving high enantioselectivity (typically 90-99% enantiomeric excess). nih.govosti.gov This method involves the generation of an achiral benzylic radical that then undergoes asymmetric C(sp³)–CN bond formation in the presence of a chiral copper catalyst. nih.govosti.gov Another innovative approach is the radical-mediated ring-opening and enantioselective cyanation of cycloketone oxime esters to produce chiral dinitriles with high enantioselectivity. springernature.comdntb.gov.ua
The table below summarizes some representative enantioselective cyanation reactions.
| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |
| Chiral Copper Catalyst | Benzylic C-H bonds | Benzylic nitriles | 90-99% | nih.govosti.gov |
| Dual Photoredox/Copper | Cycloketone oxime esters | Chiral dinitriles | High | springernature.comdntb.gov.ua |
| Engineered Myoglobin | Olefins | Nitrile-substituted cyclopropanes | up to >99% | rochester.edu |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of nitriles.
Environmentally Benign Catalysis for Nitrile Formation
A key aspect of green chemistry is the development of environmentally friendly catalysts. Non-noble metal oxides have emerged as sustainable and cost-efficient catalysts for the synthesis of a wide range of nitriles from readily available alcohols using aqueous ammonia (B1221849) and molecular oxygen. nih.gov Cobalt nanoparticles supported on N-doped carbon have also been shown to be effective reusable catalysts for the α-alkylation of nitriles with alcohols. rsc.org
Biocatalysis offers another green alternative for nitrile synthesis. Enzymes such as nitrile hydratases and aldoxime dehydratases can be used for the efficient and cyanide-free synthesis of nitriles in water. nih.gov This approach has been successfully applied to the synthesis of various nitriles, including chiral ones, on both laboratory and larger scales. nih.gov The use of ionic liquids, such as 1-butyl-3-methylimidazolium chloride ([BMIm][Cl]), as catalysts for the synthesis of nitriles from aldehydes and hydroxylamine (B1172632) hydrochloride also represents a green and efficient strategy. acs.org
Solvent-Free and Microwave-Assisted Synthetic Methods
Minimizing or eliminating the use of volatile organic solvents is a central tenet of green chemistry. Solvent-free methods for nitrile synthesis have been developed, such as the direct conversion of aldehydes to nitriles by heating with hydroxylamine hydrochloride. tandfonline.comresearchgate.net This one-pot process is atom-efficient and avoids the use of hazardous solvents. tandfonline.com Deep eutectic mixtures, for instance of choline (B1196258) chloride and urea, can also serve as efficient and environmentally friendly catalysts for the one-pot synthesis of nitriles from aldehydes under solvent-free conditions. organic-chemistry.org
Microwave-assisted synthesis has gained prominence as a green technology that can significantly reduce reaction times and improve yields. tandfonline.com This technique has been successfully applied to the cyanation of aryl bromides using copper(I) cyanide, with reactions completing in minutes compared to hours with conventional heating. tandfonline.comnih.govacs.org Microwave irradiation has also been used in a copper-catalyzed tandem reaction for the cyanation of aryl chlorides. acs.org
The following table lists some examples of microwave-assisted nitrile synthesis.
| Reactants | Catalyst/Reagent | Solvent | Product | Reaction Time | Reference |
| Aryl bromide, CuCN | - | NMP | Aryl nitrile | 20-30 min | tandfonline.com |
| Aryl chloride, KCN | CuI, N,N'-cyclohexane-1,2-diamine | Acetonitrile | Aryl nitrile | 1-2 h | acs.org |
| Zr-based MOF-Br, CuCN | - | NMP | Zr-based MOF-CN | 10 min | nih.govacs.orgnih.gov |
Reaction Mechanisms and Reactivity of 2,4 Dichloro 2 Methylbutanenitrile
General Reactivity Patterns of Chlorinated Nitriles
Chlorinated nitriles exhibit a dual reactivity profile, with reactions possible at both the nitrile group and the chlorinated carbon centers.
Reactivity at the Nitrile Group (–CN)
The nitrile group is characterized by a carbon-nitrogen triple bond. Due to the high electronegativity of nitrogen, the carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles. openstax.orgfiveable.me This reactivity is analogous to that of a carbonyl group. openstax.org Common reactions involving the nitrile group include hydrolysis, reduction, and addition of organometallic reagents. libretexts.orgnumberanalytics.com
Hydrolysis: In the presence of acid or base, the nitrile group can be hydrolyzed to a carboxylic acid. openstax.orglibretexts.org This reaction proceeds through an amide intermediate. libretexts.orglibretexts.org
Reduction: Nitriles can be reduced to primary amines using strong reducing agents like lithium aluminum hydride (LiAlH₄). openstax.orglibretexts.org Milder reducing agents can lead to the formation of aldehydes. chemistrysteps.com
Addition of Grignard Reagents: Grignard reagents can add to the nitrile carbon to form an intermediate imine salt, which upon hydrolysis yields a ketone. libretexts.org
Reactivity of the Chlorinated Carbon Centers
The carbon-chlorine (C-Cl) bonds in 2,4-dichloro-2-methylbutanenitrile are polar covalent bonds, with the carbon atom bearing a partial positive charge and the chlorine atom a partial negative charge. openochem.orgcentre.edu This polarization makes the carbon atoms electrophilic and susceptible to nucleophilic substitution reactions. openochem.orgturito.com The reactivity of the C-Cl bond is influenced by its strength; the C-Cl bond is weaker than C-H and C-C bonds, but stronger than C-Br and C-I bonds. msu.edulibretexts.org
The two chlorine atoms in this compound are situated at different positions, leading to potential differences in their reactivity. The chlorine at the 2-position is on a tertiary carbon, while the chlorine at the 4-position is on a primary carbon.
Influence of Steric and Electronic Factors on Reactivity
Both steric and electronic factors significantly influence the reactivity of chlorinated nitriles.
Electronic Effects: The electron-withdrawing nature of the nitrile group can influence the reactivity of the adjacent C-Cl bond. acs.org Similarly, the electronegativity of the chlorine atoms affects the polarity of the C-Cl bonds and the electrophilicity of the carbon atoms. openochem.org The presence of multiple electron-withdrawing groups can enhance the electrophilicity of the carbon centers. acs.org
Steric Hindrance: The accessibility of the electrophilic centers to incoming nucleophiles is affected by the surrounding atomic arrangement. acs.orgncert.nic.in For instance, a nucleophilic attack on a more sterically crowded carbon atom will be slower than on a less hindered one. acs.org In the case of this compound, the tertiary carbon at the 2-position is more sterically hindered than the primary carbon at the 4-position.
Mechanistic Investigations of this compound Transformations
The transformations of this compound involve reactions at both the nitrile group and the chlorinated carbons.
Nucleophilic Addition Reactions at the Nitrile
Nucleophilic addition to the nitrile group is a fundamental reaction type. numberanalytics.comucalgary.ca The mechanism depends on the nature of the nucleophile.
Strong Nucleophiles: Anionic nucleophiles, such as Grignard reagents or hydride donors (from LiAlH₄), add directly to the electrophilic carbon of the nitrile. ucalgary.ca This forms an intermediate imine anion which can then be protonated or undergo further reaction. libretexts.orglibretexts.org
Weak Nucleophiles: Neutral nucleophiles, like water or alcohols, generally require acid catalysis to react with the nitrile group. ucalgary.ca Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack by the weak nucleophile. libretexts.orgucalgary.ca
The general mechanism for the acid-catalyzed hydrolysis of a nitrile to an amide is as follows:
Protonation of the nitrile nitrogen. libretexts.org
Nucleophilic attack by water on the nitrile carbon. libretexts.org
Deprotonation to form an imidic acid. chemistrysteps.com
Tautomerization to the more stable amide. openstax.org
Substitution Reactions Involving Chlorine Atoms
The chlorine atoms in this compound can be replaced by other groups through nucleophilic substitution reactions. ck12.orglibretexts.org These reactions can proceed through different mechanisms, primarily Sₙ1 and Sₙ2.
Sₙ2 Mechanism: This is a one-step concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group (chloride ion) departs. libretexts.org This mechanism is favored for less sterically hindered carbons, suggesting the primary chloride at the 4-position would be more susceptible to Sₙ2 attack. libretexts.org
Sₙ1 Mechanism: This is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, followed by the attack of the nucleophile. turito.com This mechanism is favored for more substituted carbons that can form stable carbocations. The tertiary carbon at the 2-position could potentially undergo Sₙ1 reactions.
The choice between Sₙ1 and Sₙ2 pathways is influenced by the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. libretexts.org
| Reaction Type | Reagents/Conditions | Product Functional Group |
| Nitrile Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid |
| Nitrile Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine |
| Grignard Reaction | 1. R-MgX 2. H₃O⁺ | Ketone |
| Nucleophilic Substitution | Nu⁻ (e.g., OH⁻, CN⁻, OR⁻) | Alcohol, Nitrile, Ether, etc. |
Elimination Reactions and Formation of Unsaturated Intermediates
Elimination reactions of this compound involve the removal of atoms or groups from adjacent carbons to form a double bond. mgscience.ac.in These reactions, typically dehydrochlorination, can proceed through various mechanisms, primarily E1 (unimolecular) and E2 (bimolecular), depending on the reaction conditions such as the strength of the base and the solvent. libretexts.org
The structure of this compound offers several pathways for elimination, as there are two chlorine atoms that can act as leaving groups and hydrogen atoms on multiple adjacent carbons. The specific product formed depends on which hydrogen is abstracted by the base.
Possible Elimination Pathways:
Path A: Loss of HCl from C1 and C2: Abstraction of a proton from the C1 position and loss of the chloride from C2 would yield 4-chloro-2-methylbut-1-enenitrile .
Path B: Loss of HCl from C3 and C2: Removal of a proton from C3 and loss of the chloride from C2 would result in 4-chloro-2-methylbut-2-enenitrile (B2439641) .
Path C: Loss of HCl from C3 and C4: Abstraction of a proton from C3 and loss of the chloride from C4 would form 2-chloro-2-methylbut-3-enenitrile .
Path D: Loss of HCl from C5 (methyl) and C4: Elimination involving a proton from the methyl group (C5) and the chloride at C4 is not possible as they are not on adjacent carbons.
According to Zaitsev's rule , elimination reactions generally favor the formation of the more stable, more highly substituted alkene. libretexts.orgmasterorganicchemistry.com In this case, 4-chloro-2-methylbut-2-enenitrile (from Path B) represents the more substituted and thus likely major product under thermodynamic control. masterorganicchemistry.com However, the use of a sterically hindered (bulky) base could favor the formation of the less substituted alkene (the Hofmann product), which would be 4-chloro-2-methylbut-1-enenitrile (from Path A). pressbooks.pub
The E2 mechanism occurs in a single, concerted step and requires a specific anti-periplanar geometry between the hydrogen to be removed and the leaving group. mgscience.ac.inpressbooks.pub The E1 mechanism involves a two-step process starting with the formation of a carbocation intermediate, which then loses a proton. libretexts.org Given that the chlorine at C2 is on a tertiary carbon, formation of a tertiary carbocation at this position is relatively favorable, suggesting that an E1 pathway is plausible under appropriate conditions (e.g., a weak base and a polar protic solvent).
Table 1: Potential Unsaturated Intermediates from Elimination Reactions
| Pathway | Leaving Group | Proton Abstracted | Product Name | Product Structure |
| A | Cl at C2 | H at C1 | 4-chloro-2-methylbut-1-enenitrile | CH₂(Cl)CH₂C(CH₃)=C=N |
| B | Cl at C2 | H at C3 | 4-chloro-2-methylbut-2-enenitrile | CH₂(Cl)CH=C(CH₃)C≡N |
| C | Cl at C4 | H at C3 | 2-chloro-2-methylbut-3-enenitrile | CH₂=CHCH(CH₃)C(Cl)C≡N |
Rearrangement Pathways
Carbocation intermediates, such as those potentially formed during E1 or Sₙ1 reactions of this compound, are susceptible to rearrangement to form more stable species. The most relevant type of rearrangement for this molecule is the Wagner-Meerwein rearrangement , which involves a 1,2-shift of an alkyl, aryl, or hydride group to an adjacent carbocation center. wikipedia.orgmychemblog.com
If the chloride ion at the C2 position departs, a tertiary carbocation is formed. While tertiary carbocations are relatively stable, the molecule could still potentially undergo rearrangement. For instance, a 1,2-shift of the adjacent methyl group would lead to a different carbocation. However, in this specific case, a 1,2-methyl shift from the initial tertiary carbocation at C2 would result in a secondary carbocation at C1, which is a less stable species. Therefore, this specific rearrangement is energetically unfavorable.
A more plausible scenario for rearrangement would involve the formation of a carbocation at the C4 position. Loss of the primary chloride at C4 would initially form a primary carbocation, which is highly unstable. This could rapidly rearrange via a 1,2-hydride shift from C3 to form a more stable secondary carbocation.
Mechanism of a Potential Wagner-Meerwein-type Rearrangement:
Carbocation Formation: Ionization of the C-Cl bond, often assisted by a Lewis acid or polar solvent, leads to the formation of a carbocation. Let's consider the formation of a carbocation at C2.
1,2-Shift: An adjacent group (e.g., a methyl group) migrates with its pair of bonding electrons to the positively charged carbon. libretexts.org
New Carbocation: A new, rearranged carbocation is formed. The stability of this new carbocation relative to the initial one determines the feasibility of the rearrangement. mychemblog.comlibretexts.org
While a classic Wagner-Meerwein rearrangement from the C2 carbocation is unlikely due to the formation of a less stable carbocation, other complex rearrangement pathways, especially under acidic conditions or in the presence of strong Lewis acids, cannot be entirely ruled out.
Specific Reaction Classes with this compound
Hydrolysis and Amidation Reactions of the Nitrile Group
The nitrile group (-C≡N) in this compound can be hydrolyzed to a primary amide and subsequently to a carboxylic acid. This transformation can be achieved under either acidic or alkaline conditions.
Acidic Hydrolysis: Heating the nitrile under reflux with a dilute acid, such as hydrochloric acid, results in the formation of the corresponding carboxylic acid and an ammonium (B1175870) salt. wikipedia.org The reaction proceeds in two stages: the nitrile is first hydrated to an amide, which is then hydrolyzed to the carboxylic acid. wikipedia.org
Step 1 (Amidation): this compound → 2,4-dichloro-2-methylbutanamide
Step 2 (Hydrolysis): 2,4-dichloro-2-methylbutanamide → 2,4-dichloro-2-methylbutanoic acid + NH₄⁺
Alkaline Hydrolysis: When heated with an aqueous alkali solution, such as sodium hydroxide (B78521), the nitrile is converted into the salt of the carboxylic acid, with the liberation of ammonia (B1221849) gas. wikipedia.orgchempedia.info To obtain the free carboxylic acid, the resulting solution must be acidified. wikipedia.org A key advantage of alkaline hydrolysis is that it can sometimes be controlled to stop at the primary amide stage, as nitriles can be hydrolyzed to amides faster than the subsequent hydrolysis of the amide to the carboxylate.
Table 2: Products of Nitrile Group Hydrolysis
| Reaction Condition | Intermediate Product | Final Product (after workup) |
| Acidic (e.g., H₃O⁺, heat) | 2,4-dichloro-2-methylbutanamide | 2,4-dichloro-2-methylbutanoic acid |
| Alkaline (e.g., NaOH, heat) | 2,4-dichloro-2-methylbutanamide | Sodium 2,4-dichloro-2-methylbutanoate |
Reduction Reactions to Amines
The nitrile group is readily reducible to a primary amine (-CH₂NH₂). A variety of reducing agents can accomplish this transformation. For a substrate like this compound, it is crucial to select a reagent that chemoselectively reduces the nitrile without affecting the chloro-substituents.
Complex metal hydrides are commonly used for this purpose. One convenient and efficient method involves the use of tetra-n-butylammonium borohydride (B1222165) in refluxing dichloromethane. This method is notable for its chemospecificity, as it effectively reduces nitriles and amides to amines while leaving other functional groups like esters, nitro groups, and halogens on aromatic rings unaffected. This suggests it would be a suitable choice for the reduction of this compound to 2,4-dichloro-2-methylbutan-1-amine .
Reaction: this compound + Reducing Agent → 2,4-dichloro-2-methylbutan-1-amine
Cyclization Reactions for Heterocyclic Ring Formation
The presence of multiple functional groups—a nitrile and two chloro atoms—makes this compound a potential precursor for the synthesis of heterocyclic compounds through intramolecular cyclization. In such reactions, one part of the molecule attacks another part, leading to ring formation.
For instance, intramolecular cyclization could occur if a nucleophile, generated elsewhere in the molecule, attacks one of the carbon atoms bearing a chlorine atom (an electrophilic center), displacing the chloride ion. The nitrile group itself can participate in cyclization reactions. For example, heterocyclic substrates containing a pendant nitrile can undergo cyclization to form a new fused pyridine (B92270) ring. mgscience.ac.in While this specific reaction requires an adjacent activating group (like an alkyne), it illustrates the versatility of the nitrile group in forming heterocycles. mgscience.ac.in
Another strategy involves the reaction between the nitrile group and one of the chloro-substituted carbons, potentially mediated by a strong base or a metal catalyst. For example, treatment with a reagent like sodamide could deprotonate the C3 carbon, creating a carbanion that could then attack the C2 carbon, displacing the chloride to form a cyclopropane (B1198618) ring, although this would be a highly strained system. A more likely pathway would involve an external reagent that reacts with both ends of the molecule to form a ring.
Carbon-Carbon Bond Cleavage Mechanisms in Chlorinated Nitriles
While C-C bonds are generally robust, their cleavage can occur under specific conditions. In the context of chlorinated nitriles, the most relevant C-C bond for potential cleavage is the one between the nitrile group and the rest of the molecule (C1-C2 bond).
Metal-mediated C-CN bond cleavage is a known class of carbon-carbon bond activation. wikipedia.org For example, the oxidative addition of a nitrile's C-CN bond to a nickel(0) complex can initiate this cleavage. wikipedia.org The reverse process, reductive elimination, is a key step in reactions like hydrocyanation. wikipedia.org Such pathways often involve organometallic intermediates.
In biological systems, carbon-carbon bond cleavage reactions are less common than other metabolic transformations but can be catalyzed by enzymes like cytochrome P450s. libretexts.org One reported reaction is the oxidative elimination of a nitrile group through C-C bond cleavage. libretexts.org While this is typically discussed in the context of drug metabolism, it highlights a potential chemical vulnerability of the C-CN bond under oxidative conditions.
Ketones, when oxidized under vigorous conditions, can undergo carbon-carbon bond cleavage. masterorganicchemistry.com While this compound is not a ketone, this principle shows that C-C bond cleavage is often coupled to oxidation reactions that activate the bond. mychemblog.com
Advanced Spectroscopic Characterization and Structural Elucidation of 2,4 Dichloro 2 Methylbutanenitrile
Comprehensive Structural Analysis Methodologies
The structural confirmation of 2,4-dichloro-2-methylbutanenitrile relies on a synergistic approach, integrating various spectroscopic methods to piece together its molecular architecture. High-resolution data from these techniques are crucial for an unambiguous assignment of its structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon Skeleton and Proton Environments
NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, a combination of one-dimensional and two-dimensional NMR experiments is employed to map out the proton and carbon frameworks.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The methyl protons (CH₃) attached to the quaternary carbon C2 would likely appear as a singlet, shifted downfield due to the deshielding effect of the adjacent chlorine atom and nitrile group. The methylene (B1212753) protons (CH₂) at C3 are diastereotopic due to the chiral center at C4, and are therefore expected to appear as a complex multiplet. The methine proton (CH) at C4, being attached to a carbon bearing a chlorine atom, would also resonate at a downfield chemical shift, likely as a multiplet due to coupling with the C3 protons.
The ¹³C NMR spectrum provides information on the carbon backbone. libretexts.org The carbon of the nitrile group (C1) is expected to resonate in the typical range for nitriles (around 115-125 ppm). docbrown.info The quaternary carbon (C2), bonded to a chlorine atom, a methyl group, and the rest of the carbon chain, would show a characteristic downfield shift. huji.ac.il The methylene carbon (C3) and the methine carbon (C4), also influenced by the electron-withdrawing chlorine atoms, will have their chemical shifts moved downfield compared to a simple alkane. libretexts.org The methyl carbon (C5) will appear at the most upfield region of the spectrum.
Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ (on C2) | ~1.8 | Singlet |
| CH₂ (on C3) | ~2.5 - 2.8 | Multiplet (Diastereotopic) |
| CH (on C4) | ~4.5 | Multiplet |
Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (CN) | ~120 |
| C2 (C-Cl) | ~70 |
| C3 (CH₂) | ~45 |
| C4 (CH-Cl) | ~60 |
| C5 (CH₃) | ~25 |
To definitively assign the proton and carbon signals and establish the connectivity within this compound, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. Cross-peaks would be expected between the methine proton at C4 and the diastereotopic methylene protons at C3.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would allow for the unambiguous assignment of the proton signal for each carbon atom (C3-H₂, C4-H, and C5-H₃).
While ¹H and ¹³C NMR are standard techniques, ³⁵Cl NMR could theoretically provide direct information about the electronic environment of the chlorine atoms. However, in practice, obtaining useful ³⁵Cl NMR spectra for covalently bound chlorine atoms in solution is challenging. The chlorine nuclei (both ³⁵Cl and ³⁷Cl) are quadrupolar, which leads to very broad signals, often making it difficult to distinguish between different chlorine environments. whitman.eduwhitman.edu For a molecule like this compound, the two chlorine atoms are in different chemical environments (one on a quaternary carbon and one on a secondary carbon), but their signals would likely be broad and overlapping, limiting the practical utility of this technique in solution.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.
High-resolution mass spectrometry (HRMS) is crucial for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, the molecular formula can be unequivocally established, distinguishing it from other compounds with the same nominal mass. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺). Due to the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%), the mass spectrum will show peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. youtube.comyoutube.com
Predicted Fragmentation Pathways for this compound in Mass Spectrometry
Upon electron impact ionization, the molecular ion of this compound would undergo various fragmentation processes. Common fragmentation patterns for chlorinated alkanes and nitriles would be expected.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrile group is a common fragmentation pathway for nitriles.
Loss of a chlorine radical (•Cl): This would result in a significant fragment at [M-35]⁺ and [M-37]⁺.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another possible fragmentation route.
Cleavage of the carbon chain: Fragmentation of the butane (B89635) backbone can lead to various smaller charged fragments.
Tandem Mass Spectrometry (MS/MS) for Structural Fragments
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. In the case of this compound, a precursor ion corresponding to the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ is first isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions.
The fragmentation of this compound is predictable based on its structure, which includes two chlorine atoms, a nitrile group, and a tertiary carbon. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a distinctive isotopic pattern for any fragment containing chlorine, aiding in its identification. wpmucdn.com
Key fragmentation pathways would likely include:
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the nitrile group is a common fragmentation pathway for nitriles. libretexts.org
Loss of a Chlorine Radical: The C-Cl bond can break, leading to the loss of a chlorine atom (Cl•), resulting in a fragment with a mass loss of 35 or 37 Da.
Loss of Hydrogen Chloride (HCl): A common rearrangement reaction for alkyl halides is the elimination of a neutral HCl molecule, leading to a mass loss of 36 or 38 Da. miamioh.edu
Cleavage of the Carbon Backbone: Fragmentation can occur along the butane chain, yielding various smaller charged fragments.
A hypothetical MS/MS fragmentation pattern can provide insight into the compound's structure. The analysis of these fragments allows for the unambiguous confirmation of the connectivity of atoms within the molecule.
Table 1: Predicted MS/MS Fragments of this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Product Ion | Predicted m/z of Product Ion |
| 152 [M+H]⁺ | Loss of HCl | C₅H₆NCl⁺ | 116 |
| 152 [M+H]⁺ | Loss of Cl• | C₅H₇NCl⁺ | 117 |
| 152 [M+H]⁺ | α-cleavage (loss of CH₂Cl•) | C₄H₆NCl⁺ | 103 |
| 152 [M+H]⁺ | Loss of C₂H₃Cl | C₃H₄NCl⁺ | 89 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The nitrile group (C≡N) in this compound is expected to show a sharp, characteristic absorption band in the range of 2260-2240 cm⁻¹. The carbon-chlorine (C-Cl) bonds will exhibit strong absorptions in the fingerprint region, typically between 800 and 600 cm⁻¹. docbrown.info Additionally, the alkyl C-H bonds will have stretching vibrations in the 3000-2850 cm⁻¹ region and bending vibrations around 1470-1350 cm⁻¹. libretexts.org
Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. While the polar C-Cl and C≡N bonds are active in both IR and Raman, the symmetry of the vibrations can lead to differences in intensity. For instance, the C≡N stretch is often a strong and sharp band in the Raman spectrum, complementing the IR data. nih.gov
By combining IR and Raman data, a comprehensive vibrational profile of this compound can be obtained, confirming the presence of its key functional groups.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Bond Vibration | Technique | Expected Wavenumber (cm⁻¹) |
| Alkyl C-H | Stretching | IR, Raman | 2850 - 3000 |
| Nitrile C≡N | Stretching | IR, Raman | 2240 - 2260 |
| Alkyl C-H | Bending | IR, Raman | 1350 - 1470 |
| Carbon-Chlorine C-Cl | Stretching | IR, Raman | 600 - 800 |
X-ray Crystallography for Solid-State Structure and Intermolecular Interactions
The resulting crystal structure would reveal how the molecules pack in the solid state. Given the polar nature of the carbon-chlorine (C-Cl) and nitrile (C≡N) bonds, significant intermolecular interactions are expected. These would primarily be:
Dipole-Dipole Interactions: The permanent dipoles of the C-Cl and C≡N groups on adjacent molecules would align to create attractive electrostatic interactions, influencing the crystal packing.
Analysis of the crystal structure would provide invaluable information on the supramolecular arrangement, which is governed by these non-covalent interactions. This data is crucial for understanding the physical properties of the compound in its solid form.
Advanced Analytical Techniques for this compound
Hyphenated Techniques (e.g., GC-MS, LC-MS) for Purity and Identity
Hyphenated analytical techniques, which couple a separation method with a detection method, are essential for confirming the identity and assessing the purity of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): As a volatile compound, this compound is well-suited for analysis by GC-MS. csic.esshimadzu.com In this technique, the sample is injected into a gas chromatograph, where it is vaporized and separated from other components in the mixture based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, which serves as a molecular fingerprint, can be compared against a library to confirm the compound's identity. The area of the chromatographic peak is proportional to the amount of the compound, allowing for quantitative analysis and purity determination.
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another powerful hyphenated technique that can be used for the analysis of this compound. researchgate.net While GC-MS is often preferred for volatile compounds, LC-MS is advantageous for less volatile or thermally unstable compounds and can be more suitable for complex matrices. researchgate.netlongdom.org In LC-MS, the compound is separated via liquid chromatography before being introduced into the mass spectrometer, typically using an interface like electrospray ionization (ESI). This technique provides high specificity and sensitivity for identification and quantification. sigmaaldrich.com
Table 3: Application of Hyphenated Techniques for Analysis
| Technique | Principle of Separation | Principle of Detection | Application for this compound |
| GC-MS | Partitioning between a mobile gas phase and a stationary liquid/solid phase based on volatility. | Mass-to-charge ratio analysis of ionized molecules and their fragments. | Identity confirmation, purity assessment, and quantification of volatile impurities. |
| LC-MS | Partitioning between a mobile liquid phase and a stationary solid phase based on polarity. | Mass-to-charge ratio analysis of ionized molecules. | Analysis in complex matrices, analysis of non-volatile impurities, and confirmation of identity. |
Computational Chemistry and Theoretical Investigations of 2,4 Dichloro 2 Methylbutanenitrile
Spectroscopic Parameter Prediction and Validation
Computational chemistry offers powerful tools for the prediction of spectroscopic data, which are crucial for the identification and characterization of molecules. These theoretical calculations, when compared with experimental spectra, can validate the computed molecular model and provide a deeper understanding of the electronic and vibrational properties of the compound.
NMR Chemical Shift and Coupling Constant Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in organic chemistry for determining molecular structure. Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict the ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants.
For 2,4-dichloro-2-methylbutanenitrile, theoretical NMR spectra would be calculated by first optimizing the molecule's geometry. Subsequently, the NMR parameters would be computed using established quantum chemical methods. The predicted chemical shifts would provide insight into the electronic environment of each nucleus. For instance, the carbon atom bonded to the two chlorine atoms and the methyl group (C2) would be expected to have a significantly different chemical shift compared to the other carbon atoms in the molecule.
Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹³C Chemical Shift (ppm) | Attached Protons | Predicted ¹H Chemical Shift (ppm) |
| C1 (CH₃) | Value | H | Value |
| C2 (C) | Value | - | - |
| C3 (CH₂) | Value | H | Value |
| C4 (CH₂) | Value | H | Value |
| CN | Value | - | - |
Note: The values in this table are placeholders and would need to be calculated using appropriate computational software.
Similarly, the prediction of spin-spin coupling constants (J-couplings) would reveal information about the connectivity and dihedral angles between atoms.
Vibrational Frequency Calculations (IR, Raman)
Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule. Computational methods can calculate these vibrational frequencies, which correspond to the absorption bands observed in experimental IR and Raman spectra.
A computational analysis of this compound would involve calculating the harmonic vibrational frequencies at the optimized geometry. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other theoretical approximations. The nitrile (C≡N) stretching frequency is a particularly characteristic vibration and would be expected in a specific region of the spectrum. nist.gov The C-Cl stretching vibrations would also provide key diagnostic peaks.
Although no specific vibrational analysis for this compound has been found, studies on similar molecules like 2,4-dichlorobenzonitrile (B1293624) have successfully used DFT calculations to assign vibrational modes. nih.gov
Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C≡N | Stretching | Value |
| C-Cl | Stretching | Value |
| C-H (methyl) | Stretching | Value |
| C-H (methylene) | Stretching | Value |
Note: The values in this table are placeholders and represent the type of data that would be generated from a computational study.
Conformational Analysis and Stereochemical Considerations
The presence of a chiral center and rotatable single bonds in this compound makes its conformational and stereochemical properties a subject of significant interest.
Potential Energy Surface Mapping
Conformational analysis involves exploring the different spatial arrangements of a molecule (conformers) and their relative energies. A potential energy surface (PES) map can be generated by systematically rotating the dihedral angles of the molecule's backbone and calculating the energy at each point.
For this compound, the rotation around the C2-C3 and C3-C4 bonds would be of primary interest. The resulting PES would reveal the lowest energy conformers (global and local minima) and the energy barriers between them. This information is crucial for understanding the molecule's flexibility and the populations of different conformers at a given temperature. While specific data for the target molecule is unavailable, similar analyses are routinely performed for substituted alkanes.
Chiral Recognition and Interactions
The carbon atom at the second position (C2) in this compound is a stereocenter, meaning the molecule can exist as two enantiomers (R and S). Computational methods can be employed to study the properties of these enantiomers.
Chiral recognition involves the differential interaction of a chiral molecule with another chiral entity. While there is no specific literature on the chiral recognition of this compound, computational docking studies could be used to predict how each enantiomer might interact with a chiral receptor, such as an enzyme or a chiral stationary phase in chromatography. These studies would calculate the binding energies and geometries of the diastereomeric complexes formed between each enantiomer and the chiral selector, providing a theoretical basis for enantioseparation or stereoselective biological activity. The molecule (2R)-2-methylbutanenitrile is a known chiral compound, and its properties are documented. nih.gov
Applications of 2,4 Dichloro 2 Methylbutanenitrile As a Synthetic Intermediate
Synthesis of Nitrogen-Containing Organic Compounds
The nitrile functionality is a well-established precursor to primary amines and amides, and 2,4-dichloro-2-methylbutanenitrile is no exception. Its structure also allows for its use as a scaffold to introduce or modify other nitrile-containing molecules.
The conversion of nitriles to primary amines is a fundamental transformation in organic synthesis, typically achieved through reduction. libretexts.org In the case of this compound, reduction of the nitrile group would lead to the formation of a dichlorinated primary amine. A common and effective reagent for this transformation is lithium aluminum hydride (LiAlH₄). libretexts.org The reaction proceeds via nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, ultimately yielding the primary amine after an aqueous workup. libretexts.org
Alternatively, catalytic hydrogenation can be employed. However, care must be taken to select a catalyst that does not promote unwanted side reactions, such as hydrodehalogenation (the removal of the chlorine atoms).
The nitrile group can also be hydrolyzed to an amide. This transformation can be carried out under either acidic or basic conditions. libretexts.org For instance, treatment with a strong acid like sulfuric acid in the presence of water will convert the nitrile to a primary amide. libretexts.org Similarly, basic hydrolysis using a reagent such as potassium hydroxide (B78521) can also yield the corresponding amide, though it may proceed to the carboxylic acid under harsh conditions. libretexts.org The resulting α-chloro amide is a valuable intermediate in its own right. stackexchange.com
Table 1: Synthesis of Primary Amines and Amides from this compound
| Product Type | Reagents and Conditions | Resulting Compound |
| Primary Amine | 1. LiAlH₄, THF 2. H₂O | 2,4-dichloro-2-methylbutan-1-amine |
| Primary Amide | H₂SO₄, H₂O, heat | 2,4-dichloro-2-methylbutanamide |
The reactivity of the chlorine atoms in this compound allows for its use as a building block to synthesize more complex nitriles. The α-chloro group is particularly activated towards nucleophilic substitution due to the adjacent nitrile group. This allows for the displacement of the chloride by various nucleophiles, including other cyanide salts, to introduce additional nitrile functionalities or other chemical motifs. tandfonline.com Such reactions can be catalyzed by Lewis acids like tin(IV) chloride (SnCl₄). tandfonline.com
Formation of Heterocyclic Systems
The bifunctional nature of this compound, possessing two electrophilic centers (the two carbon atoms bearing chlorine) and a nitrile group, makes it a prime candidate for the synthesis of various heterocyclic compounds.
While direct synthesis of pyranoquinolines from this compound is not explicitly documented, its structural features suggest a potential role in analogous synthetic strategies. The synthesis of pyrano[3,2-d]pyrimidines has been achieved through the condensation of N-vinyl or N-aryl amides with nitriles. nih.gov By analogy, it is conceivable that a suitably functionalized precursor derived from this compound could participate in similar cyclization reactions to form pyran-containing heterocyclic systems. For instance, a reaction with a phenol (B47542) derivative could potentially lead to a pyrano-fused system, where the γ-chloro atom acts as an electrophile for an intramolecular cyclization.
The synthesis of thiazoles often involves the reaction of a thioamide with an α-haloketone or a related electrophile. pharmaguideline.com Given that this compound contains an activated α-chloro group, it could potentially react with a thioamide to form a thiazole (B1198619) ring. The reaction would likely proceed via initial nucleophilic attack of the sulfur atom of the thioamide on the α-chlorinated carbon, followed by an intramolecular cyclization and dehydration.
Furthermore, the general reactivity of nitriles in [3+2] cycloaddition reactions opens up possibilities for the synthesis of various five-membered heterocycles. researchgate.net
Table 2: Potential Heterocyclic Synthesis from this compound
| Heterocycle | Potential Reactant | Key Reaction Type |
| Pyranoquinoline derivative | Phenol derivative | Nucleophilic substitution and intramolecular cyclization |
| Thiazole derivative | Thioamide | Nucleophilic substitution and intramolecular cyclization |
The synthesis of pyrimidines can be accomplished through the condensation of an amidine with a 1,3-dicarbonyl compound or its equivalent. bhu.ac.in Nitriles are known precursors to amidines. mdpi.com Therefore, this compound could serve as a starting material for a pyrimidine (B1678525) synthesis. The nitrile group can be converted to an amidine, which can then be reacted with a suitable 1,3-dielectrophile to construct the pyrimidine ring.
Additionally, a more direct approach involves the condensation of N-vinyl or N-aryl amides with nitriles, activated by reagents like trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine, to yield pyrimidine derivatives in a single step. nih.govnih.gov The electrophilicity of the nitrile carbon in this compound could be exploited in such a reaction, leading to the formation of a substituted pyrimidine.
Advanced Organic Transformations Utilizing the Dichloro- and Nitrile Functionalities
Selective Derivatization at Chlorine Centers
No research data is available to describe the selective derivatization at the chlorine centers of this compound. In theory, the tertiary chloride would be more sterically hindered and more prone to elimination reactions, while the primary chloride would be more susceptible to SN2 substitution. The specific reaction conditions would be critical in determining the outcome.
Transformations Involving Both Functional Groups
There are no documented transformations that involve both the dichloro and nitrile functionalities of this compound. Such reactions could potentially lead to the formation of complex heterocyclic structures or polyfunctional molecules. For instance, intramolecular cyclization could be envisioned under certain conditions, but this is entirely hypothetical without supporting evidence from the chemical literature.
Conclusion and Future Research Directions
Summary of Key Findings on 2,4-Dichloro-2-methylbutanenitrile
The nitrile functional group typically exhibits a characteristic infrared (IR) absorption band around 2250 cm⁻¹. ucalgary.ca In terms of nuclear magnetic resonance (NMR) spectroscopy, protons adjacent to the nitrile group are expected to resonate in the 2-3 ppm range. ucalgary.ca The carbon atom of the nitrile group itself typically appears in the 13C NMR spectrum between 115-125 ppm. ucalgary.ca
The broader class of chlorinated nitriles is recognized for its relevance in various chemical contexts, including as intermediates in organic synthesis and as potential disinfection byproducts in water treatment processes. nih.gov The study of such molecules is crucial for understanding their formation pathways and potential impact.
Unexplored Reactivity and Synthetic Opportunities
The synthetic potential of this compound remains largely untapped, presenting numerous avenues for future investigation. The molecule's bifunctional nature, with two electrophilic carbon centers, is of particular interest.
Selective Functionalization: A key area for research is the selective reaction at either the primary (C4) or tertiary (C2) carbon.
S_N2 Reactions: The primary chloride at C4 is sterically accessible and should be susceptible to S_N2 reactions with a variety of nucleophiles. youtube.com This could allow for the introduction of azides, cyanides, or other functional groups.
S_N1 Reactions: The tertiary chloride at C2 is expected to react via an S_N1 mechanism, proceeding through a relatively stable tertiary carbocation. This pathway would be favored by polar, protic solvents and non-basic nucleophiles.
Elimination Reactions: The presence of hydrogen atoms on carbons adjacent to the chloro-substituted carbons makes elimination reactions a strong possibility. The use of non-nucleophilic bases could favor E2 elimination to form various unsaturated nitriles, which are themselves valuable synthetic intermediates.
Nitrile Group Transformations: The nitrile group offers a gateway to a range of other functionalities.
Hydrolysis: Acid- or base-catalyzed hydrolysis can convert the nitrile into a carboxylic acid, proceeding through an amide intermediate. libretexts.orglibretexts.org
Reduction: The nitrile can be reduced to a primary amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org Alternatively, reduction with reagents like diisobutylaluminium hydride (DIBALH) can yield an aldehyde. libretexts.org
Grignard Reactions: The addition of Grignard reagents to the nitrile, followed by hydrolysis, would produce ketones. libretexts.org
The following table summarizes some of the unexplored synthetic opportunities:
| Reagent(s) | Target Functional Group | Potential Product Class |
| NaN₃ (S_N2) | Primary Azide | Azido-chloro-nitriles |
| H₂O/H⁺ (S_N1) | Tertiary Alcohol | Hydroxy-chloro-nitriles |
| Strong, non-nucleophilic base | Alkene | Chloro-alkenenitriles |
| H₃O⁺, heat | Carboxylic Acid | Dichloro-carboxylic acids |
| 1. LiAlH₄, 2. H₂O | Primary Amine | Dichloro-amines |
| 1. DIBALH, 2. H₂O | Aldehyde | Dichloro-aldehydes |
| 1. R-MgBr, 2. H₃O⁺ | Ketone | Dichloro-ketones |
Advancements in Computational and Spectroscopic Characterization Techniques
Modern analytical methods are poised to provide a deep understanding of this compound's structure and properties, which are currently not documented in the literature.
Spectroscopic Characterization:
Multinuclear and 2D NMR: While basic 1H and 13C NMR can be predicted, advanced techniques are necessary for full characterization. rsc.org 2D NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable for unambiguously assigning proton and carbon signals.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would confirm the elemental composition. Tandem MS (MS/MS) experiments could elucidate fragmentation patterns, providing insight into the molecule's structure and bond strengths. For simple nitriles, the molecular ion peak may be weak or absent. ucalgary.ca
Vibrational Spectroscopy: A detailed analysis of the IR and Raman spectra would not only confirm the nitrile group but also characterize the C-Cl stretching frequencies, which may differ for the primary and tertiary chlorides.
Computational Modeling:
Density Functional Theory (DFT): DFT calculations can predict key properties before a single experiment is run. nih.gov These include geometric parameters (bond lengths and angles), vibrational frequencies for comparison with IR/Raman data, and NMR chemical shifts.
Reaction Pathway Analysis: Computational chemistry can be used to model the transition states and energetics of the various potential substitution and elimination reactions. This would allow for predictions of selectivity (e.g., S_N1 vs. S_N2, C2 vs. C4 reactivity) under different conditions, guiding experimental design.
The synergy between these advanced techniques is summarized below:
| Technique | Application to this compound |
| 2D NMR (COSY, HSQC) | Unambiguous assignment of all ¹H and ¹³C signals. |
| High-Resolution MS | Precise mass determination and formula confirmation. |
| DFT Calculations | Prediction of geometry, spectroscopic data, and reaction energetics. |
| Mechanistic Studies | Elucidation of reaction pathways and selectivity. |
Broader Implications for Chlorinated Nitrile Chemistry
A thorough investigation into this compound would have implications that extend beyond this single molecule, contributing to the broader field of chlorinated nitrile chemistry.
Firstly, understanding the competitive and selective reactivity of the primary versus the tertiary chloride in the presence of a nitrile group would provide a valuable case study for physical organic chemistry. It would allow for the refinement of predictive models for the reactivity of complex, polyfunctional molecules. This knowledge is crucial for synthetic chemists seeking to design efficient pathways to complex target structures containing multiple halogen atoms. acs.org
Secondly, chlorinated nitriles are a subset of nitrogenous disinfection byproducts (N-DBPs) that can form during water treatment with chlorine-based disinfectants. nih.gov Studying the formation, stability, and reactivity of a model compound like this compound can provide insights into the environmental chemistry of this class of compounds.
Finally, the nitrile group is often used in medicinal chemistry as a versatile functional group and a bioisostere for halogens or carbonyl groups. nih.gov Research into the synthesis and modification of complex chlorinated nitriles could, therefore, open doors to new molecular scaffolds for drug discovery. The ability to selectively manipulate different parts of the molecule could lead to the creation of diverse chemical libraries for biological screening.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
